molecular formula C8H10ClNS B8475153 2-Chloro-4-(ethylthio)benzenamine CAS No. 75867-48-0

2-Chloro-4-(ethylthio)benzenamine

Cat. No.: B8475153
CAS No.: 75867-48-0
M. Wt: 187.69 g/mol
InChI Key: DEOLKTPBOZUCNU-UHFFFAOYSA-N
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Description

2-Chloro-4-(ethylthio)benzenamine (systematic name: Benzenamine, 2-chloro-4-(ethylthio)-) is a substituted aniline derivative featuring a chlorine atom at the 2-position and an ethylthio (-S-C₂H₅) group at the 4-position of the benzene ring.

Properties

CAS No.

75867-48-0

Molecular Formula

C8H10ClNS

Molecular Weight

187.69 g/mol

IUPAC Name

2-chloro-4-ethylsulfanylaniline

InChI

InChI=1S/C8H10ClNS/c1-2-11-6-3-4-8(10)7(9)5-6/h3-5H,2,10H2,1H3

InChI Key

DEOLKTPBOZUCNU-UHFFFAOYSA-N

Canonical SMILES

CCSC1=CC(=C(C=C1)N)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Key Differences

The table below highlights structural analogs and their distinctions:

Compound Name CAS Number Molecular Formula Substituents (Position) Molecular Weight Key Properties/Applications
2-Chloro-4-(ethylthio)benzenamine Not explicitly listed C₈H₁₀ClNS Cl (2), -S-C₂H₅ (4) ~187.69 Hypothesized use in synthesis or agrochemicals
4-Chloro-2-methylbenzenamine 95-69-2 C₇H₈ClN Cl (4), CH₃ (2) 141.60 Intermediate in dye/pharma synthesis
2-[(4-Chlorophenyl)thio]aniline 37750-29-1 C₁₂H₁₀ClNS Cl (4 on phenyl), -S-C₆H₄Cl (2) 243.73 Higher lipophilicity; potential herbicide
5-Chloro-2-(ethylthio)benzenamine 1048664-15-8 C₈H₁₀ClNS Cl (5), -S-C₂H₅ (2) 187.69 Positional isomer; altered reactivity
4-((2-Chlorobenzyl)thio)aniline 710966-52-2 C₁₃H₁₂ClNS Cl (2 on benzyl), -S-CH₂C₆H₄Cl (4) 249.76 Bulkier substituent; reduced solubility

Electronic and Steric Effects

  • Electron-Withdrawing vs. Donating Groups: The chloro group at position 2 deactivates the benzene ring, directing electrophilic substitution to the para position. In contrast, the ethylthio group at position 4 donates electrons via resonance, increasing electron density at the aromatic ring .
  • Steric Effects :

    • The ethylthio group (-S-C₂H₅) is less bulky than the benzylthio group (-S-CH₂C₆H₅) in 4-((2-chlorobenzyl)thio)aniline (), resulting in better solubility and faster reaction kinetics.

Reactivity and Stability

  • Oxidation Sensitivity :
    • Thioether groups are prone to oxidation, forming sulfoxides or sulfones. This contrasts with chloro or methyl substituents, which are more chemically inert .
  • Nucleophilic Substitution :
    • The chlorine atom in this compound may undergo substitution reactions under basic conditions, similar to 4-Chloro-2-methylbenzenamine (). However, the electron-donating ethylthio group could slow such reactions compared to purely electron-withdrawing substituents.

Toxicity and Environmental Impact

  • Chloroaniline Derivatives: Chlorinated anilines (e.g., 2-chloroaniline, CAS 95-51-2) are classified as toxic and persistent in the environment ().
  • Thioether Contamination :
    • Thioether-containing compounds, like acetochlor (), are associated with groundwater contamination risks. This compound may require similar handling precautions.

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